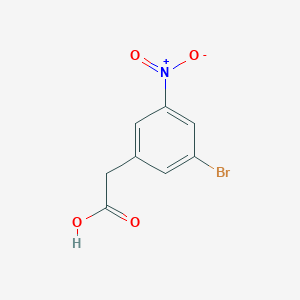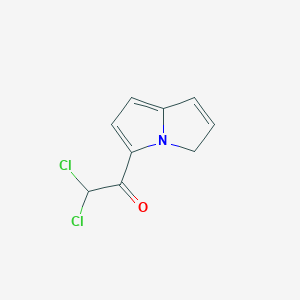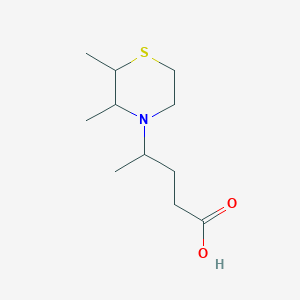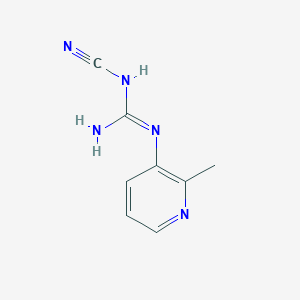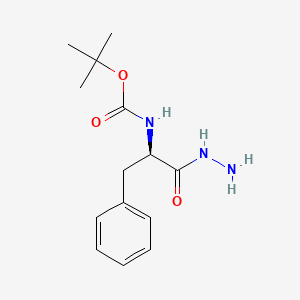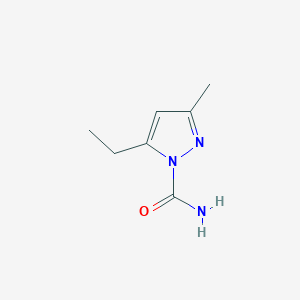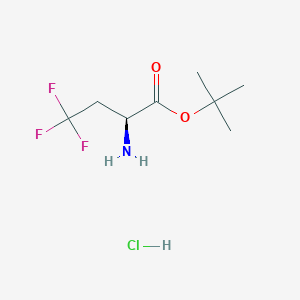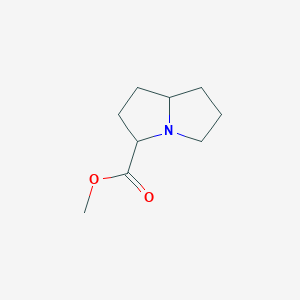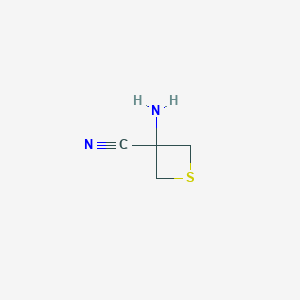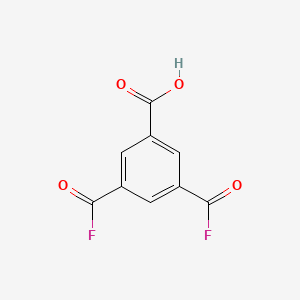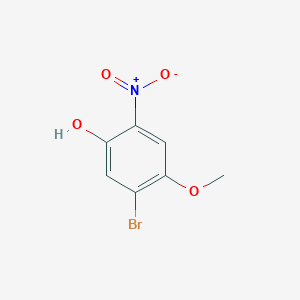![molecular formula C13H13NO2 B12857232 5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)
5-[4-(Dimethylamino)phenyl]-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Dimethylamino)phenyl]-2-furaldehyde: is an organic compound that features a furan ring substituted with a dimethylaminophenyl group. This compound is known for its applications in various fields, including organic synthesis, materials science, and as a precursor for more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde typically involves the reaction of 4-(dimethylamino)benzaldehyde with furfural in the presence of a base. One common method is the Knoevenagel condensation reaction, where the aldehyde groups of both reactants undergo a condensation reaction to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to catalyze the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including dyes and polymers .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a fluorescent probe due to its unique photophysical properties
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to undergo various chemical modifications makes it a versatile component in material science .
Mécanisme D'action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions enable the compound to bind to proteins, enzymes, or other biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the furan ring.
2-Furaldehyde: Contains the furan ring but lacks the dimethylamino group.
5-(4-(Dimethylamino)phenyl)-2-benzamidopyrazines: Similar in structure but with a pyrazine ring instead of a furan ring.
Uniqueness: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde is unique due to the combination of the dimethylamino group and the furan ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
5-[4-(dimethylamino)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-14(2)11-5-3-10(4-6-11)13-8-7-12(9-15)16-13/h3-9H,1-2H3 |
Clé InChI |
GZXGMBSLYRUHSG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





